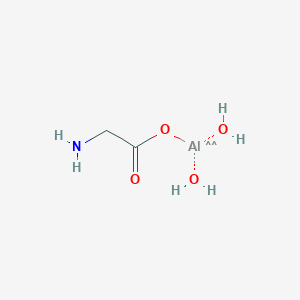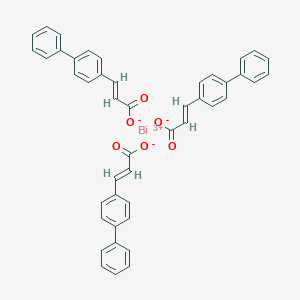
Borure de tungstène (W2B5)
Vue d'ensemble
Description
Synthesis Analysis
Tungsten boride can be synthesized through various methods, including solid-state reactions between tungsten and amorphous boron powders. The formation of W2B5, along with other tungsten borides like W2B, WB, and WB4, has been observed when mixed powders with varying compositions are treated at temperatures ranging from 800 to 1550°C in an argon atmosphere. The optimal formation of W2B5 occurs at specific boron to tungsten ratios, highlighting the importance of stoichiometry in synthesizing this compound (Itoh et al., 1987).
Molecular Structure Analysis
Ab initio calculations and evolutionary simulations have been instrumental in exploring the molecular structure of tungsten borides. These studies have not only confirmed the existence of known stable compounds but also led to the discovery of novel stable and nearly stable phases of tungsten borides at different pressures. The complexity and richness of tungsten boride structures are evident from these investigations, providing valuable insights into their potential mechanical properties (Zhao et al., 2018).
Chemical Reactions and Properties
The reactivity of tungsten borides with other compounds, such as during the synthesis process involving boron carbide (B4C) and tungsten (W), indicates their complex chemical behavior. These interactions are crucial for understanding the synthesis routes and optimizing the production of tungsten boride materials with desired properties (Wang et al., 2020).
Physical Properties Analysis
The physical properties of tungsten borides, especially W2B5, are notable for their high hardness and potential superconductivity under certain conditions. Investigations into their superconducting properties and neutron diffraction studies offer fascinating insights into their physical characteristics, which are critical for applications requiring materials that exhibit both hardness and electrical conductivity (Kayhan et al., 2012).
Chemical Properties Analysis
First-principles calculations have been used to study the phase stability and mechanical properties of various tungsten borides, including W2B5. These studies have provided a comprehensive understanding of the thermodynamic and mechanical stabilities of these compounds, shedding light on their estimated hardness and suggesting potential applications based on their mechanical properties (Zhao et al., 2010).
Applications De Recherche Scientifique
Applications à Haute Température
En raison de son point de fusion élevé et de sa conductivité thermique, le W2B5 est utilisé dans des environnements nécessitant des matériaux capables de résister à des températures extrêmes. Il est couramment utilisé dans la fabrication de creusets et de moules à lingots pour la métallurgie de précision . Ces applications profitent de la résistance du W2B5 aux chocs thermiques et de sa capacité à maintenir son intégrité structurale à des températures élevées.
Matériaux Résistants à l'Abrasion
Avec une valeur de dureté supérieure à 9 sur l'échelle de Mohs, le W2B5 est un excellent choix pour créer des matériaux résistants à l'abrasion. Il est utilisé dans la production de matériaux composites, y compris des alliages métal-borure connus sous le nom de borolites, qui sont utilisés dans les industries où la résistance à l'usure est cruciale .
Matériaux d'Électrode
La conductivité électronique de type métallique du W2B5 en fait un candidat potentiel pour les matériaux d'électrode dans les applications électrochimiques. Sa faible résistivité électrique (19 μΩ×cm) permet un flux de courant efficace, le rendant adapté à une utilisation dans les batteries et les piles à combustible .
Alliage Mécanique
Le composé peut être synthétisé à température ambiante par des procédés mécanochimiques. Cette méthode implique la réduction métallurgique des oxydes avec du magnésium, suivie d'un alliage mécanique. Les poudres de W2B5 résultantes ont des applications dans la recherche en science des matériaux pour développer de nouveaux alliages et composites .
Matériaux Thermoélectriques
Le W2B5 a été utilisé pour améliorer les propriétés thermoélectriques des céramiques B4C. Cette application tire parti de la capacité du W2B5 à améliorer la conductivité électrique et les propriétés thermiques, ce qui est essentiel pour les générateurs thermoélectriques qui convertissent la chaleur en électricité .
Amélioration des Composites Carbone
L'ajout de W2B5 aux composites carbone a montré qu'il augmentait leur résistance à l'usure, en particulier contre les paliers en acier. Cette amélioration est essentielle pour les applications qui nécessitent des matériaux à haute résistance avec une durabilité accrue et une résistance à l'oxydation .
Protection dans les Réacteurs de Fusion
Les borures de tungstène, en particulier le W2B5, ont été identifiés comme des matériaux prometteurs pour la protection dans les réacteurs de fusion à tokamak sphérique. Leurs propriétés exceptionnelles, telles qu'une forte teneur en bore, les rendent adaptés à la protection contre les radiations dans ces réacteurs nucléaires de pointe .
Catalyse
Dans le domaine de la catalyse, l'inertie chimique et la résistance à la corrosion du W2B5 en font un matériau catalyseur ou support de catalyseur potentiel. Il peut être utilisé dans des réactions nécessitant des matériaux stables qui ne réagissent pas avec les substances traitées.
Safety and Hazards
Avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Mécanisme D'action
Target of Action
Tungsten boride (W2B5) is primarily targeted for its remarkable mechanical properties . It is extensively studied for its phase stability and mechanical properties, including hardness and elasticity . The compound’s primary targets are applications that require high hardness and modulus of elasticity .
Mode of Action
Tungsten boride (W2B5) interacts with its targets through its inherent physical properties. Its high hardness and modulus of elasticity make it suitable for applications that require resistance to deformation, wear, and tear .
Biochemical Pathways
For example, it has been used to improve the thermoelectric properties of B4C ceramics and the electrical conductivity, wear and oxidation resistance, flexural strength, and fracture toughness of carbon composites .
Result of Action
The molecular and cellular effects of tungsten boride (W2B5) action are primarily physical. Its high hardness and modulus of elasticity can enhance the performance of materials in various applications. For instance, it has been used to increase the wear resistance of carbon composites against steel bearings .
Action Environment
The action, efficacy, and stability of tungsten boride (W2B5) can be influenced by environmental factors such as temperature and pressure . For example, the formation of different tungsten borides was initiated at different temperatures depending on the excess of tungsten or boron content . Furthermore, the phase stability of tungsten borides, including W2B5, can change under different pressures .
Propriétés
InChI |
InChI=1S/5B.2W | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOKLXRCTOUPEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B].[B].[B].[B].[B].[W].[W] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B5W2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00422824 | |
| Record name | Tungsten boride (W2B5) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00422824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
12007-98-6, 149027-54-3 | |
| Record name | Tungsten boride (W2B5) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012007986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tungsten boride (W2B5) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tungsten boride (W2B5) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00422824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What makes Tungsten boride (W2B5) suitable for applications requiring high hardness and wear resistance?
A1: Tungsten boride (W2B5) is known for its exceptional hardness, attributed to the strong covalent bonding between Tungsten and Boron atoms within its crystal structure. [, ] This inherent hardness makes W2B5 a promising candidate for applications like hard-facing materials, cutting tools, and wear-resistant coatings, as highlighted in the research on its use as a reinforcing agent in composite materials. [, ]
Q2: How does the addition of Tungsten boride (W2B5) influence the properties of Boron carbide (B4C)?
A2: Research suggests that incorporating W2B5 into B4C via techniques like Pulsed Electric Current Sintering (PECS) can significantly enhance the material's properties. [] The study demonstrates that the addition of 10 wt% W2B5 to B4C leads to improved densification, refined grain size, and enhanced mechanical properties, including hardness and fracture toughness. This improvement is attributed to the formation of strong interfacial bonding between W2B5 and B4C during the sintering process.
Q3: How does laser processing affect the distribution of Tungsten boride (W2B5) when used as a surface alloying agent?
A3: Research on laser alloying of P6M5 steel with W2B5 reveals that laser processing parameters, particularly processing speed, play a crucial role in determining the distribution of W2B5 within the alloyed layer. [] The study highlights that varying the laser processing speed influences the mixing mechanism, affecting both diffusion and convection processes. This control over processing parameters allows for tailoring the surface properties of the alloyed material by achieving a desired distribution of W2B5.
Q4: What insights do high-pressure studies provide about the structural stability of Tungsten boride (W2B5)?
A4: High-pressure studies using diamond anvil cells and synchrotron radiation provide valuable insights into the structural stability of materials under extreme conditions. [] In the case of W2B5, these studies demonstrate that the hexagonal phase of W2B5 remains stable up to a pressure of 36 GPa. [] The study also provides quantitative data on the bulk modulus of W2B5, which is a measure of its resistance to compression, further highlighting its potential for applications involving high-pressure environments.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




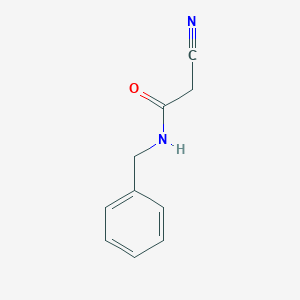

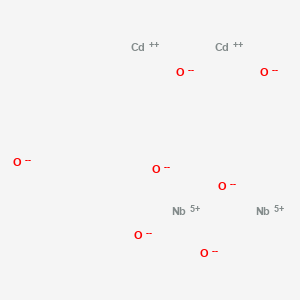

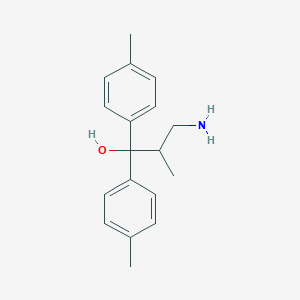
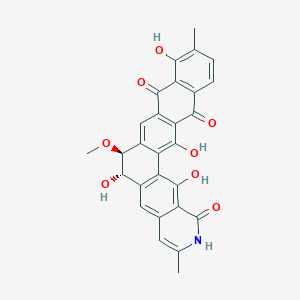
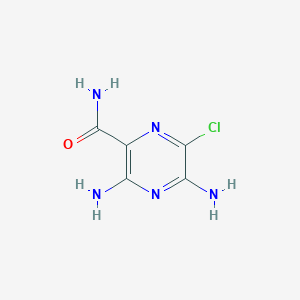
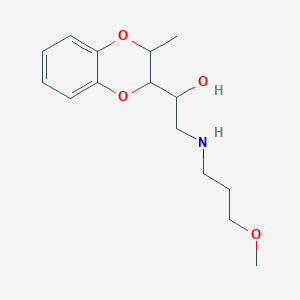
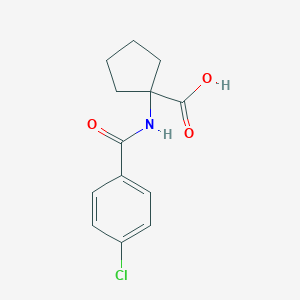
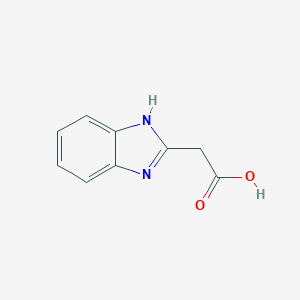
![(1S,6R)-3,3,7,7-tetramethyl-4-oxabicyclo[4.1.0]heptan-5-one](/img/structure/B82753.png)
